Notoginsenoside R3

Description

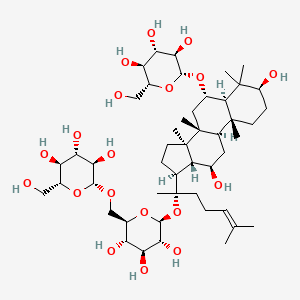

Structure

2D Structure

Properties

Molecular Formula |

C48H82O19 |

|---|---|

Molecular Weight |

963.2 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-43-39(61)36(58)33(55)27(66-43)20-62-41-37(59)34(56)31(53)25(18-49)64-41)22-11-15-46(6)30(22)23(51)16-28-45(5)14-12-29(52)44(3,4)40(45)24(17-47(28,46)7)63-42-38(60)35(57)32(54)26(19-50)65-42/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41+,42+,43-,45+,46+,47+,48-/m0/s1 |

InChI Key |

YPUHYSBFIMWSEC-OEHDJSDTSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Notoginsenoside R3: A Technical Guide on Affected Signaling Pathways for Researchers and Drug Development Professionals

Introduction

Notoginsenoside R3 is a triterpenoid saponin isolated from the traditional Chinese medicinal herb Panax notoginseng. As a member of the ginsenoside family, it is recognized for its potential therapeutic properties. While extensive research has elucidated the mechanisms of action for many ginsenosides and other notoginsenosides, specific data on the signaling pathways directly affected by this compound remain limited in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current understanding, drawing parallels from closely related compounds to infer potential mechanisms of action for this compound that warrant further investigation. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological activities of this compound.

Direct Evidence of this compound Activity

Current research explicitly identifying the signaling pathways modulated by this compound is sparse. It is primarily known as an active component of P. notoginseng and is associated with various physiological effects, particularly in the context of cardiovascular disease[1][2]. Its classification as a triterpenoid places it within a class of compounds known to interact with a multitude of cellular signaling cascades.

Inferred Signaling Pathways Based on Structurally and Functionally Related Saponins

Given the limited direct evidence for this compound, this section explores the signaling pathways affected by other well-researched notoginsenosides and ginsenosides. The structural similarities among these compounds suggest that this compound may exert its biological effects through similar molecular mechanisms.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, survival, and apoptosis. Numerous studies have demonstrated the modulation of this pathway by various ginsenosides.

For instance, Notoginsenoside R1 (NGR1) has been shown to attenuate breast cancer progression by inhibiting the KRAS/PI3K/Akt axis[3]. In studies on diabetic peripheral neuropathy, NGR1 activated PI3K/Akt and β-catenin signaling[4]. Furthermore, a combination of NGR1 and saikosaponin B2 was found to suppress the PI3K/Akt/mTOR pathway in the context of atherosclerosis[5][6]. Similarly, Panax notoginseng saponins (PNS), a mixture containing various notoginsenosides including R3, have been shown to inhibit ischemia-induced apoptosis by activating the PI3K/Akt pathway in cardiomyocytes[7].

Hypothesis for this compound: Based on this evidence, it is plausible that this compound could also modulate the PI3K/Akt/mTOR pathway, potentially influencing cellular processes such as apoptosis and proliferation.

Quantitative Data from Related Compounds (PI3K/Akt Pathway)

| Compound | Cell Line/Model | Treatment | Effect on PI3K/Akt Pathway | Reference |

| Notoginsenoside R1 | MCF-7 breast cancer cells | 0, 75, 150 µmol/L | Dose-dependent decrease in p-PI3K and p-Akt levels. | [3] |

| Notoginsenoside R1 | High glucose-treated RSC96 cells | NGR1 preconditioning | Increased activation of PI3K/Akt signaling. | [8] |

| Panax notoginseng saponins (PNS) | H9c2 cells and rat myocardial ischemia model | PNS treatment | Significantly increased p-Akt levels. | [7] |

| Notoginsenoside R2 | pHUVECs | NGR2 treatment | Blocked the Rap1GAP/PI3K/Akt signaling pathway. | [9] |

Experimental Protocol: Western Blot Analysis for PI3K/Akt Pathway Proteins

This protocol is adapted from studies on Notoginsenoside R1 and can be applied to investigate this compound[3].

-

Cell Culture and Treatment: Culture the target cell line (e.g., MCF-7) to 70-80% confluence. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

-

Quantification: Densitometrically analyze the bands using image analysis software and normalize to the loading control.

Signaling Pathway Diagram: PI3K/Akt/mTOR

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]

- 6. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Panax notoginseng saponins inhibit ischemia-induced apoptosis by activating PI3K/Akt pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Notoginsenoside R1 alleviates high glucose-evoked damage in RSC96 cells through down-regulation of miR-503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - Tao - Annals of Translational Medicine [atm.amegroups.org]

Topic: Initial Screening of Notoginsenoside R3 for Anti-Inflammatory Activity

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The discovery of novel anti-inflammatory agents is a key focus in drug development.[1] Panax notoginseng saponins, including compounds like Notoginsenoside R1, have demonstrated significant anti-inflammatory properties, often by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3][4] This guide provides a comprehensive framework for the initial in vitro screening of a related compound, Notoginsenoside R3 (Noto-R3), to evaluate its potential as an anti-inflammatory agent. The protocols and methodologies outlined are based on established models for screening natural products.

Core Screening Strategy: In Vitro Models

The primary strategy involves using a cellular model of inflammation, most commonly by stimulating immune cells like macrophages with Lipopolysaccharide (LPS), a component of Gram-negative bacteria. This triggers a robust inflammatory response characterized by the release of mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Recommended Cell Line:

-

RAW264.7 (Murine Macrophage Cell Line): Widely used for inflammation studies due to its sensitivity to LPS and robust production of inflammatory mediators.[5][6]

-

THP-1 (Human Monocytic Cell Line): Can be differentiated into macrophage-like cells and provides a human-relevant model system.[7]

The general workflow for screening is depicted below.

Detailed Experimental Protocols

Cell Culture and Reagents

-

Cell Line: RAW264.7 macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation Conditions: 37°C, 5% CO2, 90% relative humidity.[6]

-

Reagents: this compound (dissolved in DMSO, final concentration <0.1%), Lipopolysaccharide (LPS from E. coli), Griess Reagent, ELISA kits for TNF-α and IL-6, primary and secondary antibodies for Western blotting.

Protocol 1: Cell Viability (MTT Assay)

This step is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity.

-

Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL. Incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Noto-R3 (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. This protocol is adapted from similar viability assays.[8][9]

Protocol 2: Measurement of Nitric Oxide (NO) Production

-

Seeding: Seed RAW264.7 cells in a 24-well plate at 2 x 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of Noto-R3 for 1 hour.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.[6]

-

Griess Assay:

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution).

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

-

Incubate for 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)

-

Follow steps 1-3 from the Nitric Oxide protocol.

-

Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.

-

ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.[5][6][10]

Protocol 4: Western Blot Analysis of Inflammatory Mediators

-

Seeding and Treatment: Seed RAW264.7 cells in a 6-well plate. Pre-treat with Noto-R3 followed by LPS stimulation as described previously.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key targets include:

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data should be presented in clear, structured tables. The following are representative examples of how to organize the screening results.

Table 1: Effect of this compound on the Viability of RAW264.7 Macrophages

| Concentration (µM) | Cell Viability (% of Control) ± SD |

|---|---|

| Control (Vehicle) | 100.0 ± 4.5 |

| 1 | 99.1 ± 5.2 |

| 5 | 98.5 ± 4.8 |

| 10 | 97.3 ± 3.9 |

| 25 | 96.8 ± 5.1 |

| 50 | 95.2 ± 4.7 |

| 100 | 91.5 ± 5.5 |

Table 2: Inhibitory Effects of this compound on LPS-Induced Production of NO, TNF-α, and IL-6

| Treatment | NO (µM) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |

|---|---|---|---|

| Control (Untreated) | 2.1 ± 0.3 | 45.2 ± 5.1 | 28.9 ± 3.4 |

| LPS (1 µg/mL) | 45.8 ± 3.1 | 2150.7 ± 150.2 | 1875.4 ± 120.6 |

| LPS + Noto-R3 (10 µM) | 35.2 ± 2.5* | 1642.1 ± 110.8* | 1450.3 ± 98.7* |

| LPS + Noto-R3 (25 µM) | 21.6 ± 1.9** | 988.5 ± 85.3** | 812.6 ± 75.1** |

| LPS + Noto-R3 (50 µM) | 10.4 ± 1.1** | 450.3 ± 40.2** | 355.8 ± 33.4** |

*p < 0.05, *p < 0.01 compared to LPS-only group.

Table 3: Effect of this compound on LPS-Induced Protein Expression (Relative Densitometry)

| Treatment | iNOS / β-actin | COX-2 / β-actin | p-p65 / p65 | p-p38 / p38 |

|---|---|---|---|---|

| Control | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.12 ± 0.03 | 0.15 ± 0.04 |

| LPS | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |

| LPS + Noto-R3 (50 µM) | 0.35 ± 0.04** | 0.41 ± 0.05** | 0.48 ± 0.06** | 0.55 ± 0.07** |

*p < 0.01 compared to LPS-only group.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of many ginsenosides are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[2] Initial screening should therefore investigate the effect of Noto-R3 on these key pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκB kinase (IKK) phosphorylates IκBα, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus to initiate transcription of genes like iNOS, COX-2, TNF-α, and IL-6.[1][13] Noto-R3 may inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[4]

MAPK Signaling Pathway

MAPKs, including p38, ERK, and JNK, are another family of kinases that regulate inflammation. LPS stimulation leads to their phosphorylation and activation, which in turn activates transcription factors that contribute to the expression of inflammatory genes.[14] Several ginsenosides have been shown to inhibit the phosphorylation of p38 and ERK.[12][15]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro screening of this compound for anti-inflammatory activity. A dose-dependent reduction in NO, TNF-α, and IL-6, coupled with the downregulation of iNOS, COX-2, and key phosphorylation events in the NF-κB and MAPK pathways, would provide strong preliminary evidence of its efficacy. Positive results from this screening phase would warrant further investigation, including:

-

Exploring other inflammatory pathways: Investigating effects on the NLRP3 inflammasome or JAK/STAT pathways.[15][16]

-

In vivo validation: Testing the compound in animal models of inflammation, such as LPS-induced systemic inflammation or dextran sulfate sodium (DSS)-induced colitis.[4]

-

Safety and toxicology studies: Establishing a comprehensive safety profile of the compound.

By following these structured protocols, researchers can effectively evaluate the anti-inflammatory potential of this compound and determine its viability as a candidate for further drug development.

References

- 1. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Panax Notoginseng Saponins: A Review of Its Mechanisms of Antidepressant or Anxiolytic Effects and Network Analysis on Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of anti-inflammatory components of raw and steamed Panax notoginseng root by analyses of spectrum-effect relationship - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Notoginsenoside R1 Promotes Osteogenic Differentiation of Dental Pulp Stem Cells via MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Panax notoginseng Flower Saponins Quantified Using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of Ginsenoside Rg3 via NF-κB Pathway in A549 Cells and Human Asthmatic Lung Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Notoginsenoside Rb1 inhibits activation of ERK and p38 MAPK pathways induced by hypoxia and hypercapnia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Notoginsenoside R1 Ameliorate High-Fat-Diet and Vitamin D3-Induced Atherosclerosis via Alleviating Inflammatory Response, Inhibiting Endothelial Dysfunction, and Regulating Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Structural Elucidation of Notoginsenoside R3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside R3, a dammarane-type triterpenoid saponin isolated from the traditional Chinese medicine Panax notoginseng, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed structural elucidation of this compound. It outlines the experimental protocols for its extraction and purification and presents the spectroscopic data integral to its structural confirmation. Furthermore, this document explores the current understanding of its biological activities, with a particular focus on its cardiovascular protective effects and the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Panax notoginseng (Burk.) F.H. Chen, a member of the Araliaceae family, has a long history of use in traditional Chinese medicine, primarily for its hemostatic and cardiovascular benefits. The primary bioactive constituents of P. notoginseng are a class of triterpenoid saponins known as notoginsenosides. Among these, this compound stands out as a compound of interest for its potential therapeutic applications. The structural characterization of these complex natural products is a critical step in understanding their structure-activity relationships and exploring their full pharmacological potential.

This guide details the scientific journey from the initial discovery of this compound within its natural source to the intricate process of elucidating its precise chemical structure.

Discovery and Sourcing

This compound is naturally found in the roots and rhizomes of Panax notoginseng.[1] Its discovery is intertwined with the extensive phytochemical investigation of this plant, which has led to the identification of a diverse array of saponins. The general workflow for obtaining this compound is depicted in the diagram below.

References

Early Studies on the Bioavailability of Notoginsenoside R3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panax notoginseng, a traditional Chinese medicine, is a rich source of various bioactive saponins, collectively known as Panax Notoginseng Saponins (PNS). These compounds, including Notoginsenoside R3, are recognized for their potential therapeutic effects, particularly in the context of cardiovascular diseases. The clinical application and drug development of these saponins, however, are often hindered by their low oral bioavailability. This technical guide provides an in-depth overview of early and foundational studies on the bioavailability of notoginsenosides, with a particular focus on contextualizing the challenges and methodologies relevant to this compound. Due to a scarcity of early research focusing specifically on this compound, this guide draws upon data from studies of more abundant and frequently analyzed notoginsenosides, such as Notoginsenoside R1 (NGR1), Ginsenoside Rg1, and Ginsenoside Rb1, to provide a representative understanding of the field.

The primary challenges associated with the oral bioavailability of notoginsenosides include their large molecular size, poor water solubility, and susceptibility to degradation by gastric acid and intestinal bacteria.[1][2] These factors contribute to low absorption and rapid elimination, necessitating further research into formulation strategies and a deeper understanding of their pharmacokinetic profiles.

Quantitative Data on the Bioavailability of Major Notoginsenosides

The following tables summarize the pharmacokinetic parameters of major Panax notoginseng saponins from studies in animal models. This data is presented to offer a comparative baseline for understanding the potential bioavailability challenges of this compound.

Table 1: Pharmacokinetic Parameters of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 in Beagle Dogs after Oral Administration of Panax Notoginseng Saponins (90 mg/kg)

| Saponin | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| Notoginsenoside R1 | 18.34 ± 7.93 | 1.15 ± 1.15 | 3.35 ± 0.55 | 107.02 ± 17.39 |

| Ginsenoside Rg1 | 48.67 ± 25.12 | 2.63 ± 1.15 | 4.55 ± 1.22 | 233.42 ± 87.69 |

| Ginsenoside Rb1 | 1086.67 ± 453.21 | 8.67 ± 6.43 | 18.27 ± 2.55 | 35178.68 ± 12236.26 |

Data sourced from a study on the simultaneous determination of three major bioactive saponins of Panax notoginseng.[3]

Table 2: Pharmacokinetic Parameters of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rd in Rats after Oral Administration of Raw Panax notoginseng Extract (1.0 g/kg)

| Saponin | Cmax (ng/mL) | AUC0–t (ng/h/mL) |

| Notoginsenoside R1 | 23.97 ± 16.77 | 135.95 ± 54.32 |

| Ginsenoside Rg1 | 17.41 ± 5.43 | 176.63 ± 42.49 |

| Ginsenoside Rd | 62.47 ± 33.65 | 1396.89 ± 595.14 |

| Ginsenoside Rb1 | 361.48 ± 165.57 | 5094.06 ± 1453.14 |

Data sourced from a comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats.[4]

Table 3: Absolute Bioavailability of Major Saponins in Rats

| Saponin | Absolute Bioavailability (%) |

| Notoginsenoside R1 | 9.29 |

| Ginsenoside Rg1 | 6.06 |

| Ginsenoside Rd | 2.36 |

| Ginsenoside Re | 7.06 |

| Ginsenoside Rb1 | 1.18 |

This data highlights the generally low oral bioavailability of these compounds.[5]

Experimental Protocols

The methodologies employed in early pharmacokinetic studies of Panax notoginseng saponins have been foundational in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Animal Models and Drug Administration

-

Species: Sprague-Dawley rats and beagle dogs are commonly used models.[1][3]

-

Administration Route: Oral (p.o.) and intravenous (i.v.) administrations are standard for assessing oral bioavailability.[5][6]

-

Dosage Formulations: Saponins have been administered as extracts, pure compounds in solution, or in specific formulations like bio-adhesive tablets.[7]

-

Dosage: Dosages vary across studies, for instance, 90 mg/kg of total PNS in beagle dogs or 1.0 g/kg of raw extract in rats.[3][4]

Sample Collection and Preparation

-

Biological Matrix: Blood samples are typically collected at various time points post-administration to generate plasma concentration-time profiles.[8]

-

Sample Processing: Plasma is separated from whole blood by centrifugation. A crucial step for accurate quantification is the removal of proteins, commonly achieved through protein precipitation with methanol.[6] For cleaner samples and to concentrate the analytes, solid-phase extraction (SPE) is frequently employed.[3]

Analytical Methodology

-

Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of notoginsenosides in biological matrices.[8][9]

-

Chromatographic Separation: A C18 column is typically used for the separation of the saponins.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is common.[4]

-

Mass Spectrometry Detection: Electrospray ionization (ESI) is a common ionization source, and detection is often performed in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[3]

Visualizations of Key Processes

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of notoginsenosides.

Caption: Workflow of a typical pharmacokinetic study.

Metabolic Pathway of Notoginsenosides

Deglycosylation, the stepwise removal of sugar moieties, is a primary metabolic pathway for notoginsenosides, often mediated by intestinal microbiota. This process can significantly alter the bioactivity and permeability of the parent compounds.[10][11]

Caption: General metabolic pathway of notoginsenosides.

Factors Influencing Bioavailability

Several interrelated factors contribute to the low oral bioavailability of notoginsenosides.

Caption: Factors affecting notoginsenoside bioavailability.

Conclusion

Early research into the bioavailability of Panax notoginseng saponins has consistently demonstrated significant challenges to their oral delivery, primarily low absorption and extensive metabolism. While specific data on this compound is limited in these foundational studies, the presented data for major notoginsenosides like NGR1, Rg1, and Rb1 provide a valuable framework for understanding its likely pharmacokinetic behavior. The established experimental protocols, particularly those utilizing LC-MS/MS for quantification, have laid the groundwork for more detailed investigations. Future research should focus on elucidating the specific ADME profile of this compound and developing novel formulation strategies to enhance its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative pharmacokinetic analysis of raw and steamed Panax notoginseng roots in rats by UPLC-MS/MS for simultaneously quantifying seven saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and absolute bioavailability study of total panax notoginsenoside, a typical multiple constituent traditional chinese medicine (TCM) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of three major bioactive saponins of Panax notoginseng using liquid chromatography-tandem mass spectrometry and a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic and metabolic studies of ginsenoside Rb3 in rats using RRLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Notoginsenoside R3 from Panax notoginseng Root Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside R3, a triterpenoid saponin isolated from the roots of Panax notoginseng, is a compound of significant interest in cardiovascular research. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, analytical methodologies for identification and quantification, and its biological activities with a focus on relevant signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties and Structural Elucidation

This compound is a dammarane-type saponin, a class of compounds characteristic of the Panax genus. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 87741-76-2 |

| Molecular Formula | C₄₈H₈₂O₁₉ |

| Molecular Weight | 963.165 g/mol |

| Purity | Typically 95%~99% |

| Appearance | White to off-white powder |

| Type of Compound | Triterpenoid |

Structural Identification: The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI)-MS, this compound typically forms a deprotonated molecular ion [M-H]⁻ in negative ion mode. Collision-induced dissociation (CID) of this ion reveals a characteristic fragmentation pattern corresponding to the successive loss of glycosidic units. For 20(S)-protopanaxatriol-type saponins like this compound, a key fragment ion is observed at m/z 475, which corresponds to the aglycone moiety[4][5].

Analytical Methodologies

The quantification of this compound in Panax notoginseng root extracts is predominantly performed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound. The following table summarizes typical HPLC parameters.

| Parameter | Specification |

| Column | C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |

| Detection | UV at 202-203 nm or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of saponins, including this compound, from Panax notoginseng root.

Workflow for Saponin Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered roots of Panax notoginseng are extracted with ethanol (e.g., 70-80%) using methods such as maceration, reflux, or ultrasound-assisted extraction.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using macroporous resin to enrich the saponin fraction[6][7]. The column is first washed with water to remove sugars and other polar impurities, followed by gradient elution with increasing concentrations of ethanol in water to elute the saponins.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Preparative HPLC: The fractions enriched with this compound are further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as an acetonitrile-water or methanol-water gradient[8].

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.

-

Structure Confirmation: The structure of the purified compound is confirmed by NMR and MS analysis.

Quantitative Analysis by HPLC

The following is a representative protocol for the quantification of this compound in a Panax notoginseng extract.

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the Panax notoginseng root extract and dissolve it in methanol. The solution should be filtered through a 0.45 µm filter before injection.

-

HPLC Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Biological Activities and Signaling Pathways

This compound, along with other ginsenosides, exhibits a range of biological activities, with cardiovascular protection and anti-inflammatory effects being the most prominent[9]. These effects are often mediated through the modulation of specific intracellular signaling pathways.

Role in the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Several studies have implicated ginsenosides in the modulation of this pathway[10][11]. For instance, Notoginsenoside R7 has been shown to exert its anti-cancer effects by targeting the PI3K/PTEN/Akt/mTOR pathway[12]. While direct studies on this compound are limited, its structural similarity to other active ginsenosides suggests a potential role in modulating this pathway.

PI3K/Akt Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides | Semantic Scholar [semanticscholar.org]

- 3. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R) ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN112657231A - Purification process of panax notoginseng saponins - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Notoginsenoside R7 suppresses cervical cancer via PI3K/PTEN/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Notoginsenoside R3 Target Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside R3 (NGR3), a key saponin isolated from the traditional Chinese medicine Panax notoginseng, has garnered interest for its potential therapeutic applications, particularly in cardiovascular diseases[1][2]. Understanding the molecular mechanisms underlying its bioactivity is crucial for drug development. In silico modeling offers a powerful and efficient approach to predict and characterize the binding of NGR3 to its biological targets. This technical guide provides a comprehensive overview of the methodologies for in silico modeling of NGR3 target binding, supported by detailed experimental protocols for validation and illustrative signaling pathway diagrams. While direct in silico studies on NGR3 are limited, this guide draws upon established computational techniques and findings from closely related notoginsenosides, such as Notoginsenoside R1 (NGR1), to present a foundational framework for future research.

Introduction to this compound

This compound is a dammarane-type triterpenoid saponin that contributes to the pharmacological profile of Panax notoginseng. Like other ginsenosides and notoginsenosides, NGR3 is believed to exert its effects by modulating various signaling pathways. However, the specific protein targets of NGR3 remain largely uncharacterized. In silico approaches, including molecular docking and network pharmacology, can accelerate the identification and validation of these targets.

In Silico Methodologies for Target Prediction and Binding Analysis

A systematic in silico workflow can effectively narrow down the potential protein targets of NGR3 and provide insights into the binding interactions.

Reverse Molecular Docking

Reverse molecular docking is a computational technique used to screen a library of protein structures to identify potential binding targets for a small molecule.

Experimental Protocol: Reverse Molecular Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem, ZINC).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the atoms of the ligand.

-

-

Target Protein Library Preparation:

-

Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be a curated set of proteins associated with a specific disease (e.g., cardiovascular diseases) or a broader, whole-proteome library.

-

Prepare the protein structures by removing water molecules and existing ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Utilize a molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) to systematically dock NGR3 into the binding pockets of each protein in the library.

-

The docking algorithm will generate multiple binding poses of NGR3 for each protein and calculate a binding affinity score (e.g., kcal/mol) for each pose.

-

-

Ranking and Selection of Potential Targets:

-

Rank the proteins based on their predicted binding affinities for NGR3.

-

Prioritize proteins with the most favorable binding scores for further investigation.

-

Network Pharmacology

Network pharmacology integrates bio-informatics, systems biology, and pharmacology to analyze the relationships between drugs, targets, and diseases.

Experimental Protocol: Network Pharmacology

-

Prediction of NGR3 Targets:

-

Use target prediction databases (e.g., SwissTargetPrediction, PharmMapper) to generate a list of putative protein targets for NGR3 based on ligand shape similarity and chemical features.

-

-

Disease-Associated Gene Collection:

-

Compile a list of genes associated with a specific disease of interest (e.g., myocardial infarction) from databases such as OMIM and GeneCards.

-

-

Construction of Protein-Protein Interaction (PPI) Network:

-

Input the predicted NGR3 targets and disease-associated genes into a PPI network construction tool (e.g., STRING, Cytoscape).

-

Visualize and analyze the resulting network to identify key hub proteins and modules that are potentially modulated by NGR3.

-

-

Functional Enrichment Analysis:

-

Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the identified targets to understand their biological functions and the signaling pathways they are involved in.

-

Potential Signaling Pathways Modulated by Notoginsenosides

Based on studies of the closely related Notoginsenoside R1, NGR3 may modulate several critical signaling pathways implicated in inflammation, oxidative stress, and cell survival[3][4][5][6].

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. Studies on NGR1 suggest that notoginsenosides can activate this pathway, leading to downstream protective effects[3][7].

Caption: PI3K/Akt Signaling Pathway Activation by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. NGR1 has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines[3].

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Validation of Target Binding

In silico predictions must be validated through experimental assays to confirm the binding of NGR3 to its putative targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Experimental Protocol: Surface Plasmon Resonance

-

Immobilization of the Target Protein:

-

Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) using amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of NGR3 over the sensor surface.

-

Monitor the change in the refractive index near the sensor surface, which is proportional to the amount of NGR3 bound to the immobilized protein.

-

-

Data Analysis:

-

Generate sensorgrams (response units vs. time).

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation:

-

Prepare a solution of the target protein in the sample cell and a solution of NGR3 in the injection syringe, both in the same buffer.

-

-

Titration:

-

Inject small aliquots of the NGR3 solution into the protein solution at a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of NGR3 to protein.

-

Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Data Presentation

Quantitative data from in silico and experimental studies should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities of NGR3 for Potential Targets from Molecular Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Target A | XXXX | -9.5 | Tyr123, Phe234, Arg345 |

| Target B | YYYY | -8.7 | Asp111, Leu222, His333 |

| Target C | ZZZZ | -8.2 | Val55, Ile66, Gln77 |

Table 2: Kinetic and Thermodynamic Parameters of NGR3 Binding from Experimental Validation

| Target Protein | Method | KD (μM) | ka (103 M-1s-1) | kd (10-3 s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|---|

| Target A | SPR | 1.2 | 5.6 | 6.7 | - | - |

| Target A | ITC | 1.5 | - | - | -8.2 | -2.5 |

| Target B | SPR | 5.8 | 2.1 | 12.2 | - | - |

In Silico to In Vitro Workflow

The integration of computational and experimental approaches is essential for a robust target identification and validation process.

Caption: Integrated workflow for NGR3 target identification and validation.

Conclusion

The in silico modeling of this compound target binding, followed by rigorous experimental validation, provides a powerful paradigm for elucidating its mechanism of action. While further research specifically focused on NGR3 is needed, the methodologies and insights from related compounds outlined in this guide offer a solid foundation for future investigations. This integrated approach will undoubtedly accelerate the translation of NGR3 from a traditional medicinal component to a modern therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mednexus.org [mednexus.org]

- 7. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Notoginsenoside R3: A Data-Limited Landscape

A comprehensive review of the current scientific literature reveals a significant gap in the pharmacological profiling of Notoginsenoside R3 (NGR3). While identified as a constituent of the traditional Chinese medicine Panax notoginseng, detailed in-depth studies elucidating its specific biological activities, mechanisms of action, and quantitative pharmacological parameters are conspicuously absent from publicly available research.[1][2] The vast majority of pharmacological research on notoginsenosides has concentrated on Notoginsenoside R1 (NGR1), leaving the therapeutic potential and specific molecular targets of NGR3 largely unexplored.

This technical guide aims to address the user's request for a pharmacological profile of this compound. However, due to the aforementioned limitations in the available data, it is not feasible to provide a detailed in-depth guide on NGR3 that meets the core requirements of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

The scientific community has instead focused extensively on other saponins from Panax notoginseng, such as Ginsenosides Rb1, Rg1, and particularly Notoginsenoside R1.[3][4][5][6][7] These compounds have been investigated for a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular benefits.[8][9][10][11][12]

Given the lack of specific data for NGR3, this document will present the limited available information for this compound and, for comparative and illustrative purposes, will provide a detailed pharmacological profile of the closely related and extensively studied Notoginsenoside R1 (NGR1) . This will allow for a presentation that adheres to the requested format of data tables, experimental protocols, and signaling pathway diagrams, while clearly acknowledging the substitution of the subject molecule.

This compound: Basic Chemical Information

While pharmacological data is scarce, basic chemical information for this compound is available from various chemical suppliers.

| Property | Value |

| CAS Number | 87741-76-2 |

| Molecular Formula | C48H82O19 |

| Molecular Weight | 963.16 g/mol |

| Botanical Source | Panax notoginseng |

A Note on the Pharmacological Activities of Panax notoginseng Saponins (PNS)

Extracts of Panax notoginseng, rich in a variety of saponins including NGR3, have been studied for their collective pharmacological effects. These studies on the total saponin extracts (PNS) suggest a broad range of biological activities.

-

Cardiovascular Effects: PNS have been shown to exert protective effects on the cardiovascular system.[4][8][13] In vitro studies on vascular endothelial cells have demonstrated that PNS can influence vascular relaxation and Ca2+ signaling.[14]

-

Neuroprotective Effects: In vitro studies using cell models of oxygen-glucose deprivation have indicated that PNS can exert neuroprotective effects, potentially through the activation of pathways like EGFR/PI3K/AKT.[15]

-

Anti-inflammatory and Antioxidant Activities: PNS have been reported to possess anti-inflammatory and antioxidant properties.[16][17] Studies have shown that PNS can modulate the production of inflammatory mediators and reduce oxidative stress in various cell types.[18][19]

It is important to reiterate that these studies have been conducted on complex mixtures of saponins, and the specific contribution of this compound to these observed effects has not been determined.

Detailed Pharmacological Profile of Notoginsenoside R1 (NGR1)

The following sections provide a comprehensive overview of the pharmacological properties of Notoginsenoside R1, presented in the format requested by the user. This information is provided as a substitute for the unavailable data on this compound.

Quantitative Data on the Bioactivities of Notoginsenoside R1

The following table summarizes some of the quantitative data reported for the biological effects of NGR1 from various in vitro and in vivo studies.

| Activity | Model System | Key Findings | Reference |

| Neuroprotection | Oxygen-glucose deprivation/reoxygenation (OGD/R) in primary cortical neurons | NGR1 (10 µmol/l) significantly improved neuronal cell viability (from ~63% to ~86%) and reduced LDH leakage. | [20] |

| Anti-inflammatory | LPS-stimulated microglia | NGR1 inhibited the production of pro-inflammatory cytokines. | [11] |

| Cardioprotection | In vivo mouse model of heart failure | NGR1 treatment improved cardiac function and alleviated myocardial pathological changes. | [21] |

| Anti-cancer | In vitro on various cancer cell lines | The cytotoxic effects of NGR1 were dependent on the specific cancer cell line being tested. | [11] |

Experimental Protocols for Key Experiments with Notoginsenoside R1

Below are detailed methodologies for representative experiments used to characterize the pharmacological effects of NGR1.

1. In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in a suitable medium.

-

OGD Induction: To mimic ischemic conditions, the cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2 hours).

-

Reoxygenation and Treatment: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator. Notoginsenoside R1 at various concentrations is added to the medium during the reoxygenation phase.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Apoptosis Assays: Apoptosis can be quantified using techniques like TUNEL staining or by measuring the expression of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3) via Western blotting.

2. In Vivo Model of Cardiac Lipotoxicity and Heart Failure

-

Animal Model: A heart failure model can be induced in mice through methods such as transverse aortic constriction (TAC) surgery.

-

Treatment: Notoginsenoside R1 is administered to the animals, typically via intraperitoneal injection or oral gavage, at a specific dose and for a defined duration.

-

Assessment of Cardiac Function: Cardiac function is evaluated using echocardiography to measure parameters like ejection fraction and fractional shortening.

-

Histological Analysis: The hearts are excised, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess myocardial pathology and fibrosis.

-

Biochemical Analysis: Lipid accumulation in the heart tissue is quantified. Markers of oxidative stress and apoptosis are measured in heart tissue homogenates.

Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 has been shown to modulate several key signaling pathways to exert its pharmacological effects. The following diagrams, generated using the DOT language, illustrate some of these pathways.

Caption: NGR1-mediated activation of the PI3K/Akt/mTOR signaling pathway.

Caption: NGR1's inhibition of pro-inflammatory signaling pathways.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. worldscientific.com [worldscientific.com]

- 8. A review on the medicinal potentials of ginseng and ginsenosides on cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Notoginsenoside R1 attenuates amyloid-β-induced damage in neurons by inhibiting reactive oxygen species and modulating MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Panax notoginseng Saponins for Treating Coronary Artery Disease: A Functional and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Panax notoginseng saponins on vascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Evaluation of the Neuroprotective Effect of Panax notoginseng Saponins by Activating the EGFR/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of Panax notoginseng Flower Saponins Quantified Using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of Panax notoginseng saponins on oxidative stress induced by PCV2 infection in immune cells: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative Study of White and Steamed Black Panax ginseng, P. quinquefolium, and P. notoginseng on Cholinesterase Inhibitory and Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK Pathway in Neonatal Cerebral Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]

Notoginsenoside R3 and Mitochondrial Function: An In-depth Technical Guide

Executive Summary

Mitochondria are central to cellular metabolism, energy production, and apoptosis. Their dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. Ginsenosides, the primary active constituents of Panax notoginseng, have garnered significant attention for their therapeutic potential, much of which is attributed to their influence on mitochondrial function. This technical guide consolidates the existing research on notoginsenosides and related compounds, providing a detailed examination of their effects on mitochondrial parameters and associated signaling pathways. The data presented, while not specific to Notoginsenoside R3, offers valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic targeting of mitochondria.

Effects on Mitochondrial Bioenergetics and Oxidative Stress

Notoginsenosides and related compounds have been shown to modulate key aspects of mitochondrial bioenergetics and mitigate oxidative stress. These effects are critical for maintaining cellular homeostasis and protecting against cellular damage.

Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a crucial indicator of mitochondrial health and is essential for ATP synthesis. Several studies have demonstrated the ability of notoginsenosides to preserve ΔΨm in the face of cellular stress. For instance, Notoginsenoside R1 has been shown to inhibit the disruption of mitochondrial membrane potential in various models of cellular injury[1][2]. Similarly, Notoginsenoside Fc has been observed to ameliorate the loss of mitochondrial membrane potential in models of acute kidney injury[3].

ATP Production

As the primary site of ATP synthesis, mitochondrial function is directly linked to cellular energy status. Ginsenoside Rg3 has been reported to increase ATP production, suggesting an enhancement of mitochondrial respiratory function[4]. This effect is particularly relevant in conditions of metabolic stress where energy deficits contribute to cellular dysfunction.

Reactive Oxygen Species (ROS) Production

Mitochondria are a major source of cellular ROS. While essential for signaling at low levels, excessive ROS can lead to oxidative damage. Notoginsenoside R1 has been found to suppress mitochondrion-derived superoxide, thereby protecting against oxidative stress[1]. In a contrasting context, Notoginsenoside R1 has also been shown to increase intracellular ROS levels in non-small cell lung cancer cells, suggesting a pro-oxidative effect that may contribute to its anti-cancer properties[5]. Notoginsenoside Fc has also been shown to decrease the formation of mitochondrial superoxide[3].

Quantitative Data Summary

| Compound | Model | Parameter | Effect | Reference |

| Notoginsenoside R1 | Primary cortical neurons (OGD/R) | Mitochondrial Membrane Potential | Inhibition of disruption | [1][2] |

| Notoginsenoside R1 | PC12 neuronal cells (Aβ₂₅₋₃₅) | Mitochondrial Membrane Potential | Restoration | [6] |

| Notoginsenoside Fc | HK-2 cells (APAP-induced) | Mitochondrial Membrane Potential | Attenuation of loss | [3] |

| Ginsenoside Rg3 | C2C12 myotubes | ATP Production | Increased | [4] |

| Notoginsenoside R1 | Primary cortical neurons (OGD/R) | Mitochondrial Superoxide | Suppression | [1] |

| Notoginsenoside R1 | A549 cells | Intracellular ROS | Increased | [5] |

| Notoginsenoside Fc | HK-2 cells (APAP-induced) | Mitochondrial Superoxide | Decreased formation | [3] |

Regulation of Apoptosis

Mitochondria play a pivotal role in the intrinsic apoptotic pathway. The modulation of apoptosis by notoginsenosides is a key mechanism of their cytoprotective and anti-cancer effects.

Anti-Apoptotic Effects

In models of neuronal injury and Alzheimer's disease, Notoginsenoside R2 has been shown to reduce neuronal apoptosis[7]. This protective effect is often associated with the preservation of mitochondrial integrity and the inhibition of pro-apoptotic signaling cascades. Panax notoginseng saponins have also been shown to attenuate cardiomyocyte apoptosis through the mitochondrial pathway in aging rats[8].

Pro-Apoptotic Effects

Conversely, in the context of cancer, some ginsenosides promote apoptosis. Ginsenosides Rh2 and Rg3 have been demonstrated to induce apoptosis in human leukemia cells by increasing mitochondrial reactive oxygen species[9]. This dual functionality highlights the context-dependent effects of these compounds.

Quantitative Data Summary

| Compound | Model | Parameter | Effect | Reference |

| Notoginsenoside R2 | Primary rat cortical neurons (Aβ₂₅₋₃₅) | Neuronal Apoptosis | Reduced | [7] |

| Panax notoginseng saponins | Aging rat cardiomyocytes | Cardiomyocyte Apoptosis | Attenuated | [8] |

| Ginsenoside Rh2 | Jurkat cells | Apoptosis | Induced | [9] |

| Ginsenoside Rg3 | Jurkat cells | Apoptosis | Induced | [9] |

Signaling Pathways

The effects of notoginsenosides on mitochondrial function are mediated by complex signaling networks that regulate cellular metabolism, stress responses, and survival.

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that has been implicated in the protective effects of Notoginsenoside R1[10]. Activation of this pathway can lead to the inhibition of apoptosis and the promotion of cellular survival.

Caption: PI3K/Akt signaling pathway activated by Notoginsenoside R1.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the antioxidant response. Notoginsenoside R1 has been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes and protection against oxidative stress[1].

Caption: Nrf2-mediated antioxidant response induced by Notoginsenoside R1.

SIRT3/SOD2 Pathway

The SIRT3/SOD2 pathway is involved in mitochondrial stress adaptation. Notoginsenoside Fc has been shown to regulate this pathway, contributing to its protective effects against mitochondrial damage in acute kidney injury[3].

Caption: SIRT3/SOD2 pathway modulated by Notoginsenoside Fc.

Experimental Protocols

The following are summaries of key experimental methodologies cited in this guide.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Assay: JC-1 Staining

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.

-

Protocol Outline:

-

Culture cells to the desired confluency.

-

Induce cellular stress/injury as per the experimental design.

-

Treat cells with the notoginsenoside of interest.

-

Incubate cells with JC-1 staining solution (typically 5 µM) for 30 minutes at 37°C.

-

Wash cells to remove excess dye.

-

Analyze fluorescence using a fluorescence microscope or flow cytometer. Ex/Em for green fluorescence is ~488/530 nm, and for red fluorescence is ~585/590 nm.

-

-

Reference: [11]

Measurement of Intracellular/Mitochondrial ROS

-

Assay: Dihydroethidium (DHE) or MitoSOX Red Staining

-

Principle: DHE and MitoSOX Red are fluorescent probes that are oxidized by superoxide to yield fluorescent products that intercalate with DNA, staining the nucleus or mitochondria, respectively, bright red.

-

Protocol Outline:

-

Plate and treat cells as described for the ΔΨm assay.

-

Incubate cells with DHE (e.g., 10 µM) or MitoSOX Red (e.g., 5 µM) for 15-30 minutes at 37°C, protected from light.

-

Wash cells with buffer.

-

Measure fluorescence intensity using a fluorescence microscope or plate reader. Ex/Em is typically ~518/606 nm.

-

-

Reference: [11]

Western Blotting for Signaling Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol Outline:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Nrf2, SIRT3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Reference: [3]

Experimental Workflow for Assessing Neuroprotection

Caption: General experimental workflow for evaluating neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly suggests that notoginsenosides and related ginsenosides are potent modulators of mitochondrial function. They exhibit a range of effects from preserving mitochondrial integrity and enhancing energy production to modulating oxidative stress and apoptosis. These actions are underpinned by their influence on key cellular signaling pathways such as PI3K/Akt, Nrf2, and SIRT3/SOD2.

While this guide provides a robust foundation based on compounds structurally and functionally related to this compound, it is imperative that future research endeavors focus specifically on this compound. Direct experimental investigation is required to elucidate the precise effects of this compound on mitochondrial parameters and to determine if it shares the therapeutic potential of its chemical relatives. Such studies will be crucial for the development of novel, mitochondria-targeted therapies for a spectrum of human diseases.

References

- 1. Suppression of NADPH oxidase- and mitochondrion-derived superoxide by Notoginsenoside R1 protects against cerebral ischemia-reperfusion injury through estrogen receptor-dependent activation of Akt/Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notoginsenoside Fc ameliorates renal tubular injury and mitochondrial damage in acetaminophen-induced acute kidney injury partly by regulating SIRT3/SOD2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rg3 Improves Mitochondrial Function and the Expression of Key Genes Involved in Mitochondrial Biogenesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Notoginsenoside R1 attenuates amyloid-β-induced damage in neurons by inhibiting reactive oxygen species and modulating MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effects of Notoginsenoside R1 via Regulation of the PI3K-Akt-mTOR/JNK Pathway in Neonatal Cerebral Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inhibition of Autophagy Prevents Panax Notoginseng Saponins (PNS) Protection on Cardiac Myocytes Against Endoplasmic Reticulum (ER) Stress-Induced Mitochondrial Injury, Ca2+ Homeostasis and Associated Apoptosis [frontiersin.org]

Preliminary Toxicity Assessment of Notoginsenoside R3: A Technical Guide

Introduction

Notoginsenoside R3 is a triterpenoid saponin found in Panax notoginseng, a plant with a long history of use in traditional medicine. As with any compound intended for therapeutic use, a thorough preclinical safety evaluation is paramount. This technical guide outlines a potential preliminary toxicity assessment of this compound, drawing upon available data from similar ginsenosides to infer potential areas of toxicological interest. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.

Comparative Toxicity Data of Related Ginsenosides

To provide a preliminary toxicological context for this compound, this section summarizes the available toxicity data for the structurally related compounds Notoginsenoside R1, Ginsenoside Rg3, and Compound K.

| Compound | Test System | Route of Administration | Key Findings | Reference |

| Ginsenoside Rg3 | Kunming mice | Oral | LD50 > 1600 mg/kg | [1] |

| Sprague-Dawley rats | Oral | LD50 > 800 mg/kg | [1] | |

| Sprague-Dawley rats | Oral (26-week repeated dose) | No-Observed-Adverse-Effect Level (NOAEL) = 180 mg/kg | [1] | |

| Compound K | Mice | Oral | Maximum tolerated dose > 10 g/kg | [2] |

| Rats | Oral | Maximum tolerated dose > 8 g/kg | [2] | |

| Rats | Oral (26-week repeated dose) | NOAEL (male) = 40 mg/kg; NOAEL (female) = 120 mg/kg. Hepatotoxicity and nephrotoxicity observed at 120 mg/kg in males. | [2] | |

| Beagle dogs | Intravenous (90-day repeated dose) | NOAEL = 6.7 mg/kg/day. Reversible hepatotoxicity observed at 20 and 60 mg/kg/day. | [3] | |

| Notoginsenoside R1 | Human non-small cell lung cancer A549 cells | In vitro | Dose-dependent cytotoxicity. IC50 = 0.839 mg/ml after 72 hours. | [4] |

Proposed Experimental Protocols for a Preliminary Toxicity Assessment

The following are proposed, detailed methodologies for key experiments that would be essential in a preliminary toxicity assessment of this compound.

Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Test System: Sprague-Dawley rats (female, 8-12 weeks old).

-

Methodology: This study would follow the OECD Test Guideline 425. A single rat is dosed with the starting dose (e.g., 2000 mg/kg). If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by a factor of 3.2. This sequential dosing continues until the stopping criteria are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Endpoint: Estimation of the LD50 (median lethal dose) with confidence intervals.

In Vitro Cytotoxicity Assay

-

Test System: A panel of cell lines, including a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HK-2), to assess potential organ-specific toxicity.

-

Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Endpoint: Determination of the IC50 (concentration that inhibits 50% of cell growth) for each cell line at each time point.

Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without metabolic activation (S9 mix).

-

Methodology: This test would follow OECD Test Guideline 471. The bacterial strains are exposed to various concentrations of this compound. The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.

-

Endpoint: Assessment of the mutagenic potential of this compound. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Preliminary Toxicity Assessment

The following diagram illustrates a typical workflow for the initial toxicological evaluation of a novel compound like this compound.

Potential Signaling Pathway Involvement

While direct evidence for this compound is lacking, related ginsenosides have been shown to modulate various signaling pathways. For instance, Notoginsenoside R1 has been reported to influence inflammatory pathways.[5][6] The diagram below illustrates a generalized inflammatory signaling pathway that could be a point of investigation for this compound's pharmacological and toxicological effects.

Conclusion and Future Directions

The preliminary toxicity assessment of this compound is currently hampered by a lack of specific data. However, by examining related compounds, it is reasonable to hypothesize that the liver and kidneys may be potential target organs for toxicity, particularly at higher doses or with prolonged exposure. The cytotoxic potential observed for Notoginsenoside R1 in vitro also suggests that this should be a key area of investigation for this compound.

Future research should prioritize conducting the fundamental toxicity studies outlined in this guide, including acute toxicity, in vitro cytotoxicity, and genotoxicity assays. These initial studies will be crucial in determining a preliminary safety profile for this compound and will inform the design of more extensive sub-chronic and chronic toxicity studies, which are necessary before any consideration of clinical development. Furthermore, mechanistic studies to elucidate the specific signaling pathways modulated by this compound will be invaluable in understanding both its potential therapeutic effects and its toxicological profile.

References

- 1. Acute and repeated dose 26-week oral toxicity study of 20(S)-ginsenoside Rg3 in Kunming mice and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effects of the notoginsenoside R1 on acute lung injury by regulating the miR-128-2-5p/Tollip signaling pathway in rats with severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of notoginsenoside R1 on acute lung injury in rats with sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Isolation and Purification of Notoginsenoside R3 from Herbal Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction: Notoginsenoside R3 is a triterpenoid saponin found in plants of the Panax genus, most notably Panax notoginseng. As a bioactive compound, it is of significant interest to researchers for its potential pharmacological activities. The isolation of this compound in high purity is a critical step for its structural elucidation, pharmacological evaluation, and development as a potential therapeutic agent. This document provides a detailed protocol for the extraction, separation, and purification of this compound from herbal materials, specifically the leaves or roots of Panax notoginseng. The protocol combines several chromatographic techniques to achieve high purity and yield.

Overall Experimental Workflow

The isolation of this compound is a multi-step process that begins with the preparation of the raw herbal material, followed by extraction to obtain a crude mixture of saponins. This crude extract is then subjected to a series of purification steps, primarily employing different chromatographic techniques, to isolate the target compound. The final product's identity and purity are confirmed using analytical methods.

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

Step 1: Sample Preparation

-

Drying: Dry the fresh plant material (e.g., leaves or roots of Panax notoginseng) in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) to prevent the degradation of active components.

-

Pulverization: Pulverize the dried material into a fine powder (e.g., passing through a 100-mesh sieve) to increase the surface area for efficient extraction.[1]

Step 2: Extraction of Crude Saponins

Ultrasound-Assisted Extraction (UAE) is an efficient method that can reduce extraction time and temperature.[1]

-